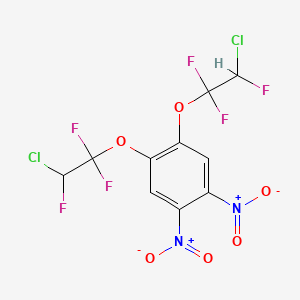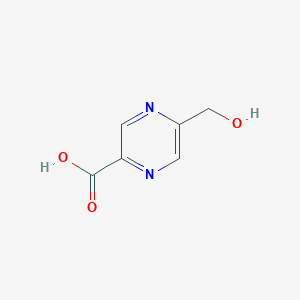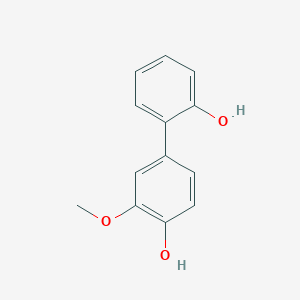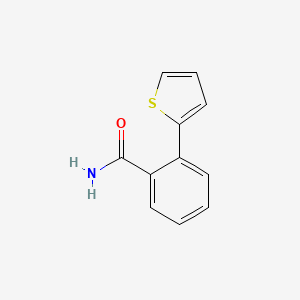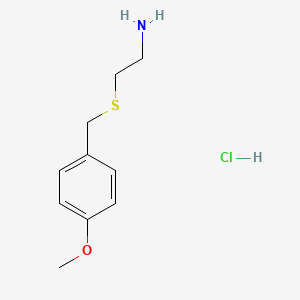
2,6-Dichloro-4-trifluoromethylphenyl isocyanate; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-trifluoromethylphenyl isocyanate (95%) is an organic compound belonging to the family of isocyanates, which are a group of compounds characterized by the presence of the isocyanate functional group (-N=C=O). Isocyanates have been extensively used in the synthesis of organic compounds and polymers due to their versatile reactivity. 2,6-Dichloro-4-trifluoromethylphenyl isocyanate is one of the most widely used isocyanates in organic synthesis due to its unique reactivity and its relatively low toxicity.
Mechanism of Action
The reactivity of 2,6-Dichloro-4-trifluoromethylphenyl isocyanate is based on its ability to form a covalent bond with a variety of nucleophiles. This is due to the presence of the electron-withdrawing chlorine atoms, which increase the electrophilicity of the isocyanate functional group. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, which involves the initial formation of a nucleophilic addition intermediate, followed by the elimination of a leaving group to form the desired product.
Biochemical and Physiological Effects
2,6-Dichloro-4-trifluoromethylphenyl isocyanate is classified as a respiratory irritant and is known to cause irritation of the eyes, nose, throat, and lungs. It can also cause skin irritation and is classified as a skin sensitizer. Therefore, it is important to take appropriate safety precautions when working with this compound.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,6-Dichloro-4-trifluoromethylphenyl isocyanate in organic synthesis is its relatively low toxicity compared to other isocyanates. This makes it a safer option for laboratory experiments. However, it should still be handled with care and protective equipment should be worn when working with this compound. Additionally, it is important to note that this compound is highly reactive and can react with a variety of nucleophiles, so it is important to take appropriate precautions to avoid unwanted reactions.
Future Directions
In the future, 2,6-Dichloro-4-trifluoromethylphenyl isocyanate could be used in the synthesis of a variety of heterocycles, polymers, pharmaceuticals, and other organic compounds. Additionally, it could be used to develop new catalysts for organic synthesis, as well as new methods for the synthesis of polymers and other organic compounds. Furthermore, it could be used to develop new materials for use in various industries, such as coatings, adhesives, and sealants. Finally, it could be used in the development of new pharmaceuticals, such as drugs for cancer, infectious diseases, and other diseases.
Synthesis Methods
2,6-Dichloro-4-trifluoromethylphenyl isocyanate can be synthesized through a number of different methods. One of the most common methods is the reaction of 2,6-dichloroaniline with trifluoromethanesulfonic anhydride. This reaction yields the corresponding 2,6-dichloro-4-trifluoromethylphenyl isocyanate in high yields. The reaction typically takes place in an inert atmosphere, such as nitrogen, and is usually conducted at room temperature.
Scientific Research Applications
2,6-Dichloro-4-trifluoromethylphenyl isocyanate has been widely studied for its potential applications in organic synthesis. It has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of polyurethanes and polyureas, which are widely used in the manufacture of coatings, adhesives, and sealants.
properties
IUPAC Name |
1,3-dichloro-2-isocyanato-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3NO/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPXOXVLOQYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-trifluoromethylphenyl isocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

